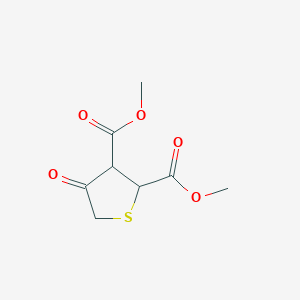
methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Descripción general
Descripción
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a chemical compound that belongs to the class of 1,4-benzoxazine derivatives. These compounds have been extensively studied due to their pharmacological properties, particularly as serotonin-3 (5-HT3) receptor antagonists, which are useful in treating conditions such as emesis and anxiety . The structural modifications of these compounds have led to the development of various derivatives with enhanced potency and selectivity for the 5-HT3 receptor .
Synthesis Analysis
The synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate and its derivatives involves several key steps. One approach includes the enantioselective synthesis of (R)- and (S)-methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates through cyclization reactions starting from monomethyl malonates . Another method involves the preparation of 3,4-dihydro-2H-1,3-benzoxazines with various substituents, which can be further modified to obtain the desired oxo derivatives .
Molecular Structure Analysis
The molecular structure of these benzoxazine derivatives has been elucidated using nuclear magnetic resonance (NMR) spectroscopy. Studies have shown that the oxazine ring prefers a half-chair conformation, and the presence of substituents can influence the stability of different conformers . Additionally, X-ray crystallography has been used to unambiguously establish the structure of related compounds, providing insight into the three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis
The chemical reactivity of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate derivatives is diverse. These compounds can undergo various reactions, such as alkylation, acylation, and cyclization, to yield a wide range of products with potential biological activity . For instance, the reaction with α-enamino esters can lead to the formation of complex heterocyclic structures with multiple fused rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-benzoxazine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The NMR chemical shifts are particularly sensitive to the substituent effects, which can be used for configurational and conformational analysis . These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds when used as therapeutic agents.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
- Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate and its derivatives have been studied in the context of chemical synthesis. These compounds exhibit interesting reactivity patterns, making them valuable in organic synthesis. For instance, 2-oxo-3-ethoxycarbonylmethylenepiperazine and its derivatives, related to methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, have been synthesized and their hydrolysis behavior has been studied, revealing insights into their chemical structure and tautomerism between enamine and ketimine forms (Iwanami et al., 1964).
Biocatalysis and Enantioselectivity
- The molecule has been the subject of research in the area of biocatalysis and stereoselective synthesis. This includes the lipase-catalyzed resolution of its derivatives, demonstrating the enantioselective potential of these compounds. For instance, the lipase-catalyzed resolution of methyl (±)-2-(2-acetoxyethyl)-4-arylmethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylates has been studied, highlighting the chemoselectivity and enantioselectivity of these reactions (Prasad et al., 2006).
Potential in Medicinal Chemistry
- Some studies have focused on the synthesis of benzoxazinyl pyrazolone arylidenes, which are derived from methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. These compounds have shown promise as antimicrobials and antioxidants, indicating potential applications in medicinal chemistry (Sonia et al., 2013).
Photoreactions and Novel Transformations
- Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has been studied for its unique photoreactivity. This includes research on the photochemical transformation of its derivatives to β-lactam compounds, which is a significant area of interest due to the importance of β-lactams in pharmaceuticals (Marubayashi et al., 1992).
Antimicrobial and Antibacterial Applications
- The compound and its analogs have been synthesized and evaluated for their antibacterial activities. For instance, studies have focused on the synthesis of 1,4-Benzoxazine analogues and their evaluation against various bacterial strains, revealing the potential of these compounds in antibacterial applications (Kadian et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Propiedades
IUPAC Name |
methyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGYGHFVLMZWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388043 | |
| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
CAS RN |
202195-67-3 | |
| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)
![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)



![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)

